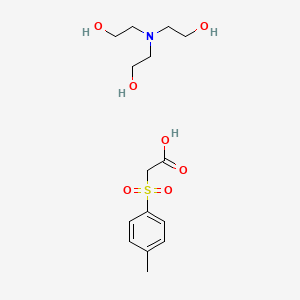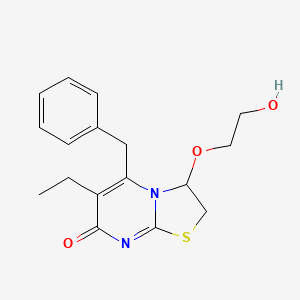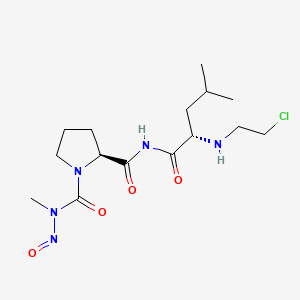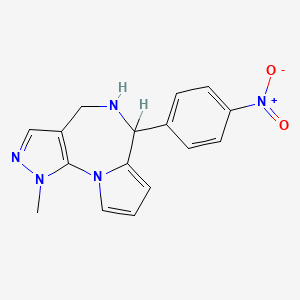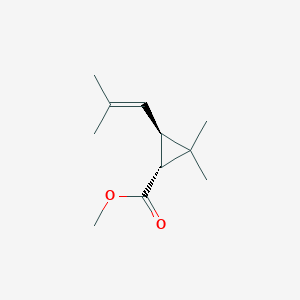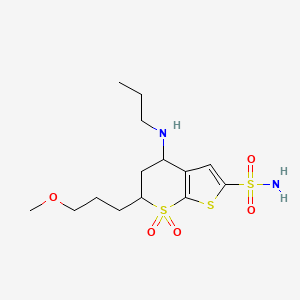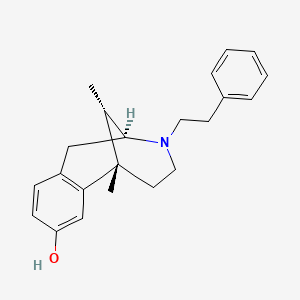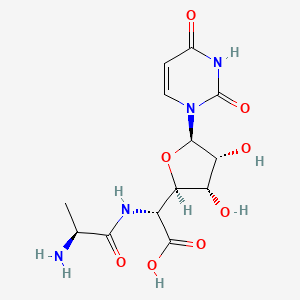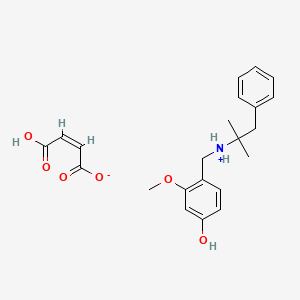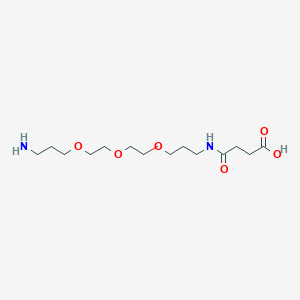
1-Amino-15-oxo-4,7,10-trioxa-14-azaoctadecan-18-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- is a polyether compound characterized by its flexible and hydrophilic nature. It is commonly used as an extended linker in solid-phase immunoassays due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- typically involves the substitution of 4,7,10-trioxatridecane at positions 1 and 13 by an amino group and a 3-carboxypropanamido group, respectively . The reaction conditions often require a controlled environment to ensure the correct positioning of functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves large-scale organic synthesis techniques, including the use of automated synthesizers to ensure precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxypropanamido groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups, depending on the reagents and conditions used.
Scientific Research Applications
4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- has a wide range of scientific research applications:
Chemistry: Used as a linker in solid-phase synthesis and immunoassays.
Biology: Employed in the study of molecular interactions and as a component in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophilic nature.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- involves its ability to act as a flexible linker, facilitating the binding of various molecules in solid-phase immunoassays. The molecular targets and pathways involved include interactions with specific antibodies and antigens, enhancing the sensitivity and specificity of immunoassays .
Comparison with Similar Compounds
Similar Compounds
1,13-diamino-4,7,10-trioxatridecanesuccinamic acid: A similar compound with comparable structural properties.
N-FMoc-N"-succinyl-4,7,10-trioxa-1,13-tridecanediaMine: Another related compound used in similar applications.
Uniqueness
4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- stands out due to its specific substitution pattern and its use as an extended linker in solid-phase immunoassays. Its hydrophilic nature and flexibility make it particularly valuable in applications requiring precise molecular interactions.
Properties
CAS No. |
723312-72-9 |
|---|---|
Molecular Formula |
C14H28N2O6 |
Molecular Weight |
320.38 g/mol |
IUPAC Name |
4-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H28N2O6/c15-5-1-7-20-9-11-22-12-10-21-8-2-6-16-13(17)3-4-14(18)19/h1-12,15H2,(H,16,17)(H,18,19) |
InChI Key |
FRJNIHLOMXIQKH-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)COCCOCCOCCCNC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


